molecular formula C17H27NO4 B13846824 Monobenzyl Miglustat

Monobenzyl Miglustat

货号: B13846824
分子量: 309.4 g/mol
InChI 键: RLOTVLURSAVYFH-BACDZXNISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Monobenzyl Miglustat is a derivative of Miglustat, a small iminosugar molecule that reversibly inhibits glycosphingolipid synthesis. Miglustat is primarily used in the treatment of type I Gaucher disease and Niemann-Pick disease type C . This compound retains the core structure of Miglustat but includes a benzyl group, which may alter its pharmacokinetic and pharmacodynamic properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Monobenzyl Miglustat typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of Miglustat are synthesized and subjected to benzylation.

    Optimization: Reaction conditions are optimized to maximize yield and purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.

化学反应分析

Types of Reactions

Monobenzyl Miglustat undergoes various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.

    Reduction: The iminosugar core can be reduced to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding amines.

    Substitution: Azido or thiol derivatives of this compound.

科学研究应用

Monobenzyl Miglustat has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex glycosphingolipids.

    Biology: Studied for its potential to inhibit glycosphingolipid synthesis in various biological systems.

    Medicine: Investigated for its therapeutic potential in treating lysosomal storage disorders.

    Industry: Used in the development of novel pharmaceuticals and biochemical tools

作用机制

Monobenzyl Miglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase, which is crucial for the synthesis of glycosphingolipids. This inhibition leads to a reduction in the accumulation of glycosphingolipids in cells, thereby alleviating symptoms associated with lysosomal storage disorders . The benzyl group may enhance the compound’s ability to penetrate cell membranes and reach its molecular targets more effectively.

相似化合物的比较

属性

分子式

C17H27NO4

分子量

309.4 g/mol

IUPAC 名称

(3R,4S)-1-butyl-2-(phenylmethoxymethyl)piperidine-3,4,5-triol

InChI

InChI=1S/C17H27NO4/c1-2-3-9-18-10-15(19)17(21)16(20)14(18)12-22-11-13-7-5-4-6-8-13/h4-8,14-17,19-21H,2-3,9-12H2,1H3/t14?,15?,16-,17+/m1/s1

InChI 键

RLOTVLURSAVYFH-BACDZXNISA-N

手性 SMILES

CCCCN1CC([C@@H]([C@@H](C1COCC2=CC=CC=C2)O)O)O

规范 SMILES

CCCCN1CC(C(C(C1COCC2=CC=CC=C2)O)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。